molecular formula C9H17NO4S B13515776 (2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid

(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid

Cat. No.: B13515776
M. Wt: 235.30 g/mol
InChI Key: GPMVBMLMYWUWMW-SECBINFHSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid: is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methyl group, and a sulfanyl group attached to a propanoic acid backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through standard organic synthesis techniques, such as alkylation or acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the Boc protecting group using strong acids like trifluoroacetic acid (TFA).

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: TFA, hydrochloric acid (HCl)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Deprotected amino acid

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its potential role in enzyme inhibition and protein modification.

Medicine:

  • Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The sulfanyl group can form disulfide bonds, influencing protein structure and function.

Comparison with Similar Compounds

    (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid: Lacks the Boc protecting group, making it more reactive.

    (2S)-2-{[(benzyloxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid: Contains a different protecting group, affecting its reactivity and stability.

Uniqueness:

  • The presence of the Boc protecting group in (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)14-7(13)10-9(4,5-15)6(11)12/h15H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m1/s1

InChI Key

GPMVBMLMYWUWMW-SECBINFHSA-N

Isomeric SMILES

C[C@@](CS)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CS)C(=O)O

Origin of Product

United States

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